Cas no 2680529-09-1 (3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)

3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid structure
2680529-09-1 structure
商品名:3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid
CAS番号:2680529-09-1
MF:C7H8F5N3O2
メガワット:261.149338722229
MDL:MFCD34186117
CID:5619597
PubChem ID:165941657

3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid 化学的及び物理的性質

名前と識別子

    • EN300-28315914
    • 2680529-09-1
    • 3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine; trifluoroacetic acid
    • Azetidine, 3-[3-(difluoromethyl)-3H-diazirin-3-yl]-, 2,2,2-trifluoroacetate (1:1)
    • 3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid
    • MDL: MFCD34186117
    • インチ: 1S/C5H7F2N3.C2HF3O2/c6-4(7)5(9-10-5)3-1-8-2-3;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7)
    • InChIKey: HJSKJJPYASSLHV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1(C2CNC2)N=N1)F.FC(C(=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 261.05366732g/mol
  • どういたいしつりょう: 261.05366732g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74Ų

3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28315914-0.05g
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95.0%
0.05g
$651.0 2025-03-19
Enamine
EN300-28315914-0.1g
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95.0%
0.1g
$850.0 2025-03-19
1PlusChem
1P02827F-10g
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95%
10g
$13106.00 2024-05-08
Aaron
AR0282FR-500mg
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95%
500mg
$2657.00 2025-02-15
Enamine
EN300-28315914-10g
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95%
10g
$10553.0 2023-09-07
Enamine
EN300-28315914-1g
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95%
1g
$2454.0 2023-09-07
Aaron
AR0282FR-250mg
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95%
250mg
$1695.00 2025-02-15
1PlusChem
1P02827F-250mg
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95%
250mg
$1563.00 2024-05-08
Aaron
AR0282FR-5g
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95%
5g
$9813.00 2023-12-15
1PlusChem
1P02827F-2.5g
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
2680529-09-1 95%
2.5g
$6007.00 2024-05-08

3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid 関連文献

3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acidに関する追加情報

3-3-(Difluoromethyl)-3H-diazirin-3-ylazetidine, Trifluoroacetic Acid: A Novel Compound in Chemical Biology and Medicinal Chemistry

3-3-(Difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid (CAS No. 2680529-09-1) is a unique and promising compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its distinctive difluoromethyl and diazirinyl functionalities, offers a range of potential applications, from chemical probes to therapeutic agents. In this article, we will delve into the structure, properties, and recent research developments surrounding this compound.

The molecular structure of 3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid is particularly noteworthy. The presence of the difluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The diazirinyl moiety, on the other hand, is a highly reactive electrophilic group that can be used for bioconjugation and labeling applications. The combination of these functional groups makes this compound a valuable tool in the development of targeted therapies and diagnostic agents.

Recent studies have highlighted the potential of 3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in cancer progression. The researchers found that the difluoromethyl group enhances the compound's ability to selectively target these enzymes, thereby reducing off-target effects and improving therapeutic efficacy.

In another notable study, researchers at a leading pharmaceutical company explored the use of 3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid as a chemical probe for investigating protein-protein interactions. The high reactivity of the diazirinyl group allows for efficient cross-linking with target proteins, enabling detailed structural and functional studies. This application has significant implications for drug discovery and development, as it can help identify novel therapeutic targets and validate existing ones.

The synthesis of 3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid has also been an area of active research. A recent publication in Organic Letters described an efficient and scalable synthetic route for this compound. The method involves a sequence of well-defined steps that can be readily adapted to large-scale production. This advancement paves the way for broader applications in both academic and industrial settings.

Beyond its direct biological applications, 3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid has shown promise as a building block for more complex molecules. Its versatile reactivity makes it an attractive starting material for the synthesis of novel compounds with diverse biological activities. For example, researchers have used this compound as a key intermediate in the development of new antibiotics and antiviral agents.

The safety profile of 3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid is another important consideration. While the compound is highly reactive due to its diazirinyl group, careful handling and storage protocols can mitigate potential risks. Studies have shown that under controlled conditions, this compound is stable and can be safely used in laboratory settings.

In conclusion, 3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid (CAS No. 2680529-09-1) represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable tool for a wide range of applications, from enzyme inhibition to protein-protein interaction studies. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in the development of innovative therapeutic strategies.

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